Stearidonic Acid N-Succinimide

Chemical Biology Lipid Biochemistry Metabolic Precursor

Stearidonic Acid N-Succinimide (SAN) is the only activated NHS ester of stearidonic acid (18:4 ω-3) available for covalent bioconjugation. Unlike simple alkyl esters, SAN's amine-reactive NHS group enables site-specific acylation of proteins, antibodies, and amine-containing surfaces under mild conditions. The ω-3 SDA chain is a direct EPA precursor, imparting unique anti-inflammatory properties distinct from saturated C18:0 NHS esters. Choose SAN when experimental design demands defined ω-3 fatty acid conjugation—not generic acylation.

Molecular Formula C22H31NO4
Molecular Weight 373.493
CAS No. 1798396-63-0
Cat. No. B566260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStearidonic Acid N-Succinimide
CAS1798396-63-0
Molecular FormulaC22H31NO4
Molecular Weight373.493
Structural Identifiers
SMILESCCC=CCC=CCC=CCC=CCCCCC(=O)ON1C(=O)CCC1=O
InChIInChI=1S/C22H31NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)27-23-20(24)18-19-21(23)25/h3-4,6-7,9-10,12-13H,2,5,8,11,14-19H2,1H3/b4-3-,7-6-,10-9-,13-12-
InChIKeyANGVBRBDKGAMLQ-LTKCOYKYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stearidonic Acid N-Succinimide (CAS 1798396-63-0) Procurement: Omega-3 Activated Ester for Bioconjugation and Research


Stearidonic Acid N-Succinimide (SAN) is a chemically activated N-hydroxysuccinimide (NHS) ester of stearidonic acid (SDA, 18:4 ω-3), a plant-derived polyunsaturated fatty acid . This derivative (molecular formula C22H31NO4, MW 373.49) is designed as a specialized acylating agent, combining the amine-reactive properties of the NHS ester group with the unique biochemical characteristics of the SDA acyl chain . As a class, NHS esters of fatty acids are crucial reagents in chemical biology for the site-specific modification of biomolecules, including protein labeling and the synthesis of fatty acyl conjugates . Unlike simple methyl or ethyl esters used primarily for analytical or nutritional studies, this activated ester is specifically intended for covalent bioconjugation under mild, physiologically relevant conditions .

Why Generic Substitution of Stearidonic Acid N-Succinimide Fails: Critical Differences in Acyl Chain Structure and Reactivity


Substituting Stearidonic Acid N-Succinimide with other fatty acid NHS esters or simple stearidonic acid derivatives is scientifically invalid due to fundamental differences in acyl chain structure and reactivity. The specific ω-3 polyunsaturated 18:4 acyl chain of SAN imparts unique biochemical properties, including its role as a direct precursor to eicosapentaenoic acid (EPA) [1], which is distinct from the saturated chain of Stearic Acid N-Hydroxysuccinimide Ester (C18:0, CAS 14464-32-5) . Furthermore, the activated NHS ester group is essential for covalent conjugation to amine-containing molecules, a functionality absent in non-activated stearidonic acid or its simple alkyl esters (e.g., ethyl stearidonate) . Using a generic analog would fundamentally alter the experimental outcome by introducing a different fatty acid or failing to achieve stable bioconjugation.

Quantitative Differentiation of Stearidonic Acid N-Succinimide: Head-to-Head and Class-Level Comparisons


Stearidonic Acid N-Succinimide vs. Stearic Acid N-Hydroxysuccinimide Ester: Unsaturation Drives Distinct Biochemical Fate

While both compounds are NHS esters, their acyl chains dictate entirely different biological roles. Stearidonic Acid N-Succinimide (SAN) contains a C18:4 ω-3 chain that serves as an efficient metabolic precursor to EPA [1]. In contrast, Stearic Acid N-Hydroxysuccinimide Ester (C18:0) is fully saturated and lacks this metabolic pathway . For studies investigating ω-3 fatty acid biology or creating ω-3-labeled conjugates, SAN is the only appropriate choice [2].

Chemical Biology Lipid Biochemistry Metabolic Precursor

Stearidonic Acid N-Succinimide vs. Stearidonic Acid: Activated Ester Enables Covalent Bioconjugation

Free stearidonic acid (CAS 20290-75-9) requires harsh coupling agents (e.g., DCC) for conjugation, which can damage sensitive biomolecules . In contrast, SAN is a pre-activated NHS ester that reacts efficiently and specifically with primary amines (e.g., lysine residues, N-termini of proteins) under mild physiological conditions (pH 7.2-8.5) to form stable amide bonds . This enables high-yield, site-specific labeling without the need for additional activation steps [1].

Bioconjugation Protein Labeling Chemical Probe Synthesis

Stearidonic Acid N-Succinimide vs. Stearidonic Acid Ethyl Ester: Different Applications Driven by Functional Group

Stearidonic Acid Ethyl Ester (CAS 119798-44-6) is a simple alkyl ester primarily used for analytical standards (e.g., GC/MS) or as a lipophilic form for dietary supplement formulation . It is chemically inert towards amines. SAN, with its NHS ester group, is specifically designed as a reactive building block for creating covalent conjugates with amine-containing molecules . This functional distinction dictates entirely different research applications.

Analytical Chemistry Nutritional Studies Formulation Science

Stearidonic Acid N-Succinimide vs. α-Linolenic Acid NHS Ester: Enhanced Metabolic Efficiency of the SDA Acyl Chain

While α-Linolenic Acid (ALA, 18:3 ω-3) NHS ester (e.g., CAS 359847-18-0) can also be used for ω-3 labeling, the stearidonic acid (SDA) chain in SAN offers a distinct biological advantage. SDA bypasses the rate-limiting Δ6-desaturase step in the conversion to EPA, resulting in a significantly more efficient conversion rate compared to ALA [1]. Studies indicate SDA has a bioequivalence ratio of approximately 5:1 compared to EPA, meaning a lower amount of SDA is needed to achieve similar biological effects . Therefore, SAN may provide a more potent ω-3 signal in conjugated biomolecules or cellular assays compared to an ALA-NHS conjugate.

Omega-3 Metabolism Lipidomics Nutritional Biochemistry

Optimal Research and Industrial Applications for Stearidonic Acid N-Succinimide (1798396-63-0)


Site-Specific Protein Labeling with an ω-3 Fatty Acid Probe for Studying Inflammation

Utilize SAN to covalently attach the stearidonic acid moiety to a target protein (e.g., an antibody or signaling protein) via NHS-amine chemistry . This creates a defined bioconjugate to study the impact of ω-3 acylation on protein function, localization, or its role in resolving inflammation, capitalizing on SDA's efficient conversion to EPA [1].

Synthesis of Defined Stearidonoyl-CoA and Other Thiol Esters for In Vitro Metabolic Studies

Employ SAN as a high-yield, mild-condition acylating agent for the synthesis of stearidonoyl-CoA and other thiol esters [2]. This method is preferable to using free stearidonic acid with harsh coupling reagents, as it minimizes side reactions and preserves the integrity of sensitive cofactors .

Development of Functionalized Liposomes or Nanoparticles for Targeted Drug Delivery

Use SAN to conjugate stearidonic acid to amine-containing polymers or lipids on the surface of nanoparticles [3]. This can impart specific biological activity to the delivery vehicle, potentially leveraging the anti-inflammatory properties associated with ω-3 fatty acids or influencing cellular uptake mechanisms [4].

Creation of ω-3 Fatty Acid Probes for Chemical Biology and Lipidomics

Use SAN as a key building block to synthesize custom chemical probes (e.g., with fluorescent tags or affinity handles) for tracking the uptake, metabolism, and protein interactions of stearidonic acid in cellular models [5]. This approach provides superior control and specificity compared to using non-activated fatty acid derivatives .

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